Cas no 459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride)

459-01-8 structure
Product name:1-(4-Fluorophenyl)propan-2-amine hydrochloride
1-(4-Fluorophenyl)propan-2-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Fluorophenyl)propan-2-amine hydrochloride
- 1-(4-fluorophenyl)propan-2-aMine HCl
- p-Fluoro-alpha-methylphenethylamine hydrochloride
- A-methylbenzeneethanamine hydrochloride
- UNII-YIJ78M8D5Q
- AS-45738
- CHEMBL1984078
- 1-(4-Fluorophenyl)-2-Propanamine HCl
- YIJ78M8D5Q
- 4-fluoro-
- NSC93735
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE, (+/-)-
- 1-(4-fluorophenyl)-2-propanamine hydrochloride
- Benzeneethanamine, p-fluoro-alpha-methyl-, hydrochloride
- 64609-06-9
- BL000373
- NSC-93735
- 2-Amino-1-(4-fluorophenyl)propane Hydrochloride
- d,l-4-Fluoroamphetamine.HCl, 1mg/ml in Methanol
- 1-(4-fluorophenyl)propan-2-amine;hydrochloride
- J-503317
- 4-Fluoroamphetamine Hydrochloride 1.0 mg/ml in Methanol (as free base)
- 4-FLUOROAMPHETAMINE HYDROCHLORIDE
- 4-Fluoroamphetamine HCl
- DTXSID101348050
- p-fluoro-amphetamine hydrochloride salt
- Q27294541
- p-Fluoroamphetamine hydrochloride
- Phenethylamine, p-fluoro-alpha-methyl-, hydrochloride
- 4-Fluoro-alpha-methylbenzeneethanamine hydrochloride
- SCHEMBL15940967
- AKOS005255228
- PD019750
- 459-01-8
- rac 4-Fluoro Amphetamine Hydrochloride
- A826920
- BENZENEETHANAMINE, 4-FLUORO-.ALPHA.-METHYL-, HYDROCHLORIDE (1:1)
- d,l-4-Fluoroamphetamine.HCl
-
- Inchi: 1S/C9H12FN.ClH/c1-7(11)6-8-2-4-9(10)5-3-8;/h2-5,7H,6,11H2,1H3;1H
- InChI Key: GKWYMWZWSCKSMT-UHFFFAOYSA-N
- SMILES: CC(N)CC1=CC=C(F)C=C1.Cl
Computed Properties
- Exact Mass: 189.07200
- Monoisotopic Mass: 189.072
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Density: 1.042g/cm3
- Boiling Point: 215.2ºC at 760mmHg
- Flash Point: 93.6ºC
- PSA: 26.02000
- LogP: 3.21770
1-(4-Fluorophenyl)propan-2-amine hydrochloride Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
1-(4-Fluorophenyl)propan-2-amine hydrochloride Related Literature
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
459-01-8 (1-(4-Fluorophenyl)propan-2-amine hydrochloride) Related Products
- 1339208-93-3(2-(methylsulfanyl)cyclopentane-1-carboxylic acid)
- 2228432-09-3(4-(but-3-yn-2-yl)-3-methoxy-5-(methoxymethyl)-2-methylpyridine)
- 744241-92-7(2-Amino-N-4-(difluoromethoxy)phenylbenzamide)
- 24247-19-6(10-methyl-4-(4-nitrophenyl)-7-thia-2,5-diazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene)
- 2229248-74-0(1-(6-methoxypyridin-3-yl)cyclopropylmethanol)
- 27992-31-0(5,6-Dimethylpyridin-2(1H)-one)
- 1094629-47-6(3-(pyrrolidin-1-yl)methylbenzene-1-sulfonamide)
- 1804384-06-2(5-Fluoro-2-iodopyridine-4-acetic acid)
- 294874-58-1(6-bromo-3-2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl-2H-chromen-2-one)
- 2171517-96-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1-methoxypropan-2-yl)carbamoylpropanoic acid)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk

Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
